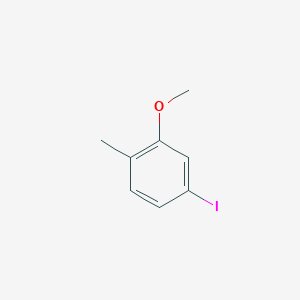

5-Iodo-2-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKISKVALBFNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447337 | |

| Record name | 5-iodo-2-methyl anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220728-62-1 | |

| Record name | 5-iodo-2-methyl anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-methylanisole: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

5-Iodo-2-methylanisole, also known as 4-iodo-2-methoxytoluene, is a versatile substituted aromatic iodide that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features—a sterically accessible iodine atom, an electron-donating methoxy group, and a methyl group—confer a desirable balance of reactivity and stability, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of the iodo group provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and subsequent use in key transformations, and essential safety information for its handling.

I. Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉IO | [3] |

| Molecular Weight | 248.06 g/mol | [3] |

| Appearance | Yellow liquid | [2] |

| Boiling Point | 253-257 °C at 760 mmHg | [2] |

| 255.2 °C at 760 mmHg | [3] | |

| Density | 1.634 g/cm³ | [3] |

| Melting Point | Data not readily available | |

| Solubility | Favorable solubility in common organic solvents is expected.[2] | |

| CAS Number | 220728-62-1 | [2] |

| Synonyms | 4-Iodo-2-methoxy-1-methylbenzene, 4-Iodo-2-methoxytoluene | [2][3] |

II. Spectroscopic Analysis

Note: Publicly available, experimentally derived spectra for this compound are limited. The following analyses are based on predicted spectral data and comparison with analogous structures.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methyl protons of the anisole and the tolyl group would appear as sharp singlets in the upfield region.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would provide valuable information about the carbon skeleton. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly shifted downfield.

C. Predicted Infrared (IR) Spectrum

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the anisole ether linkage.

D. Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 248. A characteristic fragmentation pattern would likely involve the loss of a methyl group (M-15) and a methoxy group (M-31).

III. Synthesis and Reactivity

A. Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing, and the iodination is expected to occur at the sterically accessible para position to the methoxy group.

1. Iodination of 2-Methylanisole

This protocol utilizes iodine and an oxidizing agent to generate an electrophilic iodine species in situ.[4]

Experimental Protocol:

-

To a stirred solution of 2-methylanisole (1.0 eq) in a suitable solvent such as acetic acid, add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., periodic acid, HIO₄).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound via iodination.

B. Chemical Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, making it a valuable substrate for constructing more complex molecular architectures.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the biaryl product.

Caption: Suzuki-Miyaura coupling experimental workflow.

2. Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[7]

-

To an oven-dried Schlenk tube under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).

-

Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the mixture with stirring (typically 80-120 °C) until the reaction is complete.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

3. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[10][11]

Experimental Protocol: [12]

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Key cross-coupling reactions of this compound.

IV. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Hazard statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

V. Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity in a range of powerful cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile building block in the creation of novel and complex molecular structures.

VI. References

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (URL not available)

-

This compound | CAS 220728-62-1 | AMERICAN ELEMENTS ®. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6 - ResearchGate. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL not available)

-

Copies of 1H, 13C, 19F NMR spectra. (URL not available)

-

Iodination of Methylated Anisoles - ElectronicsAndBooks. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF - ResearchGate. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Tables For Organic Structure Analysis. (URL not available)

-

Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - RSC Publishing. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. [Link]

-

A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. (URL not available)

-

2-Methylanisole | C8H10O | CID 33637 - PubChem. [Link]

-

Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (URL not available)

-

How to Interpret an IR Spectrum and Identify the RIGHT Functional Group - YouTube. [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

2-Methylanisole - CAS Common Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-Iodo-4-methylaniline | 29289-13-2 | Benchchem [benchchem.com]

- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Iodo-2-methylanisole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Iodo-2-methylanisole (CAS No. 220728-62-1), a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry.[1][2] Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures, primarily 2-methylanisole, to present a robust predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering in-depth interpretations of its anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized protocols for acquiring high-quality spectroscopic data are detailed to ensure experimental reproducibility and integrity.

Introduction: The Chemical Significance of this compound

This compound, also known as 4-iodo-2-methoxy-1-methylbenzene, is an organic compound featuring a benzene ring substituted with an iodine atom, a methyl group, and a methoxy group.[2][3] Its molecular formula is C₈H₉IO.[2][3] The presence of the iodine atom makes it a versatile intermediate for introducing the iodine moiety into more complex molecules, a strategy often employed in the development of pharmaceuticals and agrochemicals.[2] The unique electronic properties conferred by the substituents on the aromatic ring make a thorough spectroscopic characterization essential for its unambiguous identification and for monitoring its transformations in chemical reactions.

This guide is structured to provide a deep dive into the expected spectroscopic fingerprint of this compound. Each section will not only present the predicted data but will also elucidate the underlying chemical principles that govern the spectral features.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic data of 2-methylanisole and the well-established effects of an iodo-substituent on the chemical shifts and spectral patterns of aromatic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.50 | d | 1H | H-6 | The iodine atom is strongly deshielding, causing a downfield shift for the adjacent proton. The coupling to H-4 will result in a doublet. |

| ~ 7.35 | dd | 1H | H-4 | This proton is ortho to the iodine and meta to the methyl group, experiencing deshielding from iodine. It will appear as a doublet of doublets due to coupling with H-6 and H-3. |

| ~ 6.65 | d | 1H | H-3 | This proton is ortho to the methoxy group, which is electron-donating and causes an upfield (shielding) effect.[4] It will appear as a doublet due to coupling with H-4. |

| ~ 3.80 | s | 3H | -OCH₃ | The methoxy protons are singlets and typically appear in this region. |

| ~ 2.20 | s | 3H | -CH₃ | The methyl protons are singlets and are expected in this region. |

Causality Behind Predictions: The introduction of an iodine atom at the 5-position of 2-methylanisole is expected to have a significant deshielding effect on the ortho protons (H-4 and H-6) due to its electronegativity and anisotropic effects. The methoxy group, being an electron-donating group, will shield the ortho proton (H-3).[4] The coupling patterns arise from the spin-spin interactions between adjacent protons on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 157 | C-2 (C-OCH₃) | The carbon attached to the electron-donating methoxy group will be deshielded and appear downfield. |

| ~ 139 | C-6 | The carbon ortho to the iodine atom will be significantly deshielded. |

| ~ 138 | C-4 | The carbon ortho to the iodine atom will be deshielded. |

| ~ 129 | C-1 (C-CH₃) | The carbon attached to the methyl group. |

| ~ 112 | C-3 | The carbon ortho to the methoxy group will be shielded. |

| ~ 85 | C-5 (C-I) | The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). |

| ~ 55 | -OCH₃ | The methoxy carbon typically appears in this region. |

| ~ 16 | -CH₃ | The methyl carbon is expected in this upfield region. |

Expert Insights: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the carbon atom directly bonded to the iodine (C-5). This is a well-documented phenomenon known as the "heavy atom effect." The other shifts are predicted based on the additive effects of the methyl and methoxy substituents, with the iodine atom's influence being most pronounced on the carbons ortho and para to it.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000-2850 | C-H stretch | Aromatic and Aliphatic C-H |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Aryl ether |

| ~ 1050 | C-O stretch | Aryl ether |

| ~ 880-800 | C-H bend | Out-of-plane bending for substituted benzene |

| ~ 600-500 | C-I stretch | Carbon-Iodine bond |

Trustworthiness of Predictions: The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule. The C-O stretching of the aryl ether and the C-I stretching vibration are particularly diagnostic. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 248 | Molecular ion peak [M]⁺ |

| 233 | [M - CH₃]⁺ |

| 121 | [M - I]⁺ |

| 106 | [M - I - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Authoritative Grounding: The molecular ion peak at m/z 248 would be the most definitive evidence for the compound's identity, corresponding to its molecular weight.[2] The fragmentation pattern is predicted based on the likely cleavage of the weakest bonds. The loss of a methyl radical (15 Da) and an iodine radical (127 Da) are expected to be prominent fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the spectra.[2]

-

Solvent Selection: For NMR analysis, use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) and add a small amount of tetramethylsilane (TMS) as an internal standard.[5] For IR and MS, the neat liquid can typically be used.

Acquiring the Spectra

-

¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.

-

Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Alternatively, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any volatile impurities.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. The provided protocols for data acquisition are designed to ensure high-quality, reproducible results. This document serves as a foundational resource for researchers working with this important chemical intermediate, facilitating its synthesis, identification, and application in further scientific endeavors.

References

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information for Dispersion NMR Spectroscopy. ScienceOpen. Retrieved January 2, 2026, from [Link]

-

American Elements. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved January 2, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Archer, R. P., et al. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylanisole. Retrieved January 2, 2026, from [Link]

-

Transtutors. (2022, March 27). This is a 13C NMR Spectrum (DMSO) of 5-iodovanillin. I need to... Retrieved January 2, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved January 2, 2026, from [Link]

Sources

5-Iodo-2-methylanisole CAS number 220728-62-1

An In-depth Technical Guide to 5-Iodo-2-methylanisole (CAS: 220728-62-1)

Introduction: Strategic Value in Synthesis

This compound, also known as 4-Iodo-2-methoxytoluene, is a versatile aromatic organic compound that has emerged as a pivotal building block in modern medicinal and materials chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an electron-donating methoxy group, a moderately activating methyl group, and a reactive iodo group on a benzene scaffold. This configuration renders the molecule an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of complex molecular fragments. The iodine atom, in particular, serves as a highly effective leaving group in palladium-catalyzed transformations, making it a cornerstone intermediate for constructing carbon-carbon and carbon-nitrogen bonds—fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Handling Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring both safety and reproducibility. This compound is a yellow liquid under ambient conditions, with solubility in common organic solvents.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220728-62-1 | [1][2][3][4] |

| Molecular Formula | C₈H₉IO | [1][2][5] |

| Molecular Weight | 248.06 g/mol | [1][2][5] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 253-257 °C | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| MDL Number | MFCD06797971 | [1][2][3] |

| PubChem ID | 10890246 | [1][2] |

| Synonyms | 4-Iodo-2-methoxytoluene, 4-Iodo-2-methoxy-1-methylbenzene | [1] |

Safety & Handling

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 0-8 °C.[1] Keep away from heat, sparks, and open flames.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Synthesis Pathway: Electrophilic Iodination

This compound is typically synthesized via the electrophilic aromatic substitution of its precursor, 2-methylanisole (o-methylanisole).[8][9] The methoxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (iodine) is predominantly directed to the para position relative to the powerful methoxy director, yielding the desired 5-iodo product.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the iodination of activated arenes.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 eq.) and a suitable solvent such as acetic acid or dichloromethane.

-

Reagent Addition: In a separate container, prepare a solution or slurry of the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq.), or molecular iodine (I₂) (1.1 eq.) with an activating agent like silver nitrate.

-

Reaction: Cool the flask containing 2-methylanisole in an ice bath. Slowly add the iodinating agent mixture to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: If necessary, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Gateway to Molecular Complexity

The iodine substituent makes this compound an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules from simpler, readily available fragments.[10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[12] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide, like this compound, in the presence of a palladium catalyst and a base.[12][13] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality in Protocol Design:

-

Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more robust and versatile.[14]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, increasing overall efficiency.[14]

-

Base: A base like K₃PO₄ or Cs₂CO₃ is essential. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[14][15]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a beneficial role in dissolving the base and facilitating the formation of the reactive boronate species.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a dry Schlenk flask equipped with a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (e.g., SPhos; 4-10 mol%), and the base (e.g., K₃PO₄; 2.5 eq.).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to thoroughly remove oxygen, which can deactivate the catalyst.[14]

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[16][17] This reaction allows for the coupling of aryl halides, such as this compound, with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][19] It has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[16]

Causality in Protocol Design:

-

Catalyst/Ligand System: The choice of ligand is critical and substrate-dependent. Bidentate ligands or highly sterically hindered monodentate ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[16]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[18] The base serves to deprotonate the amine nucleophile, forming the active amide species that coordinates to the palladium center.

-

Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.[18]

-

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the appropriate phosphine ligand (e.g., Xantphos; 2-6 mol%), and the strong base (e.g., NaOtBu; 1.4 eq.) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.), followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues.

-

Extraction & Purification: Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Spectroscopic Characterization Profile (Predicted)

While a publicly available, assigned spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts: 2-methylanisole and the electronic effects of the iodine substituent.[20]

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.3 ppm.

-

Aromatic Protons: Three protons will be present in the aromatic region (δ 6.5-8.0 ppm). The iodine atom is strongly deshielding. The proton ortho to the iodine (at C6) will be the most downfield, likely appearing as a doublet. The proton ortho to the methoxy group (at C3) will be the most upfield, likely as a doublet. The proton between the methyl and iodo groups (at C4) will appear as a doublet of doublets.

-

-

¹³C NMR:

-

Methoxy Carbon (-OCH₃): Expected around δ 55-56 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 16-20 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shifted upfield to ~δ 85-95 ppm, a characteristic feature of iodoarenes. The carbon bearing the methoxy group (C2) will be the most downfield (δ ~158-160 ppm). The remaining four carbons will appear in the typical aromatic region (δ ~110-140 ppm).

-

Conclusion

This compound (CAS: 220728-62-1) is more than a simple chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. By understanding the principles behind its synthesis and application—from the choice of catalyst in a Suzuki coupling to the necessity of an inert atmosphere in a Buchwald-Hartwig amination—researchers can fully leverage its potential to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

This compound | CAS 220728-62-1. American Elements. [Link]

-

220728-62-1 | MFCD06797971 | this compound. Aaron Chemicals. [Link]

-

5-iodo-2-methylaniline suppliers USA. USA Chemical Suppliers. [Link]

-

Chemwatch GHS SDS in English (European) 46021-2. Chemwatch. [Link]

-

Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

2-Iodo-5-methylanisole. Oakwood Chemical. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Advances in De Novo Drug Design: From Conventional to Machine Learning Methods. MDPI. [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]

-

NMR: Intermediate Level, Spectrum 5. University of Wisconsin-Madison. [Link]

-

Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing). [Link]

-

Liquid phase oxidation of 4-Methylanisole to p-anisaldehyde using MnO2 as an oxidant. SusChemE 2023. [Link]

-

2-Methylanisole | C8H10O. PubChem. [Link]

-

Tools shaping drug discovery and development. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. 220728-62-1|this compound|BLD Pharm [bldpharm.com]

- 4. 220728-62-1 | MFCD06797971 | this compound [aaronchem.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]

Synthesis of 5-Iodo-2-methylanisole

An In-Depth Technical Guide to the

Abstract

5-Iodo-2-methylanisole, also known as 4-iodo-2-methoxytoluene, is a pivotal halogenated aromatic intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the presence of an iodine atom, which serves as a versatile functional handle for various cross-coupling reactions, and the specific substitution pattern on the anisole core. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most viable synthetic pathways: direct electrophilic iodination and the regioselective Sandmeyer reaction.

Chapter 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving precise regiochemical control. The starting material, 2-methylanisole, possesses two activating groups—a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃).

-

The methoxy group is a powerful ortho, para-director.

-

The methyl group is also an ortho, para-director.

The desired product requires iodination at the C-5 position, which is para to the methyl group but meta to the more influential methoxy group. This electronic mismatch makes direct iodination non-trivial, as electronic effects would favor substitution at the C-4 and C-6 positions. Consequently, synthetic strategy must either overcome these electronic preferences or circumvent them entirely.

This guide will explore two primary strategies that address this challenge:

-

Pathway I: Direct Electrophilic Aromatic Iodination. This approach attempts to force the iodination at the desired position, potentially through steric control or specialized reagent systems. It offers the most direct, one-step route but risks the formation of isomeric byproducts.

-

Pathway II: The Sandmeyer Reaction. This multi-step approach offers unambiguous regiochemical control by building the desired substitution pattern from a precursor, 5-amino-2-methylanisole. While longer, it guarantees the correct isomer.

A third potential route, the Williamson Ether Synthesis from 3-iodo-6-methylphenol, will also be briefly considered as a viable alternative if the starting iodophenol is readily accessible.[1][2]

Chapter 2: Pathway I - Electrophilic Aromatic Iodination of 2-Methylanisole

Mechanistic Principles

Electrophilic aromatic iodination is generally more challenging than chlorination or bromination because iodine is the least reactive halogen.[3] The reaction requires an activating agent or oxidant to generate a more potent electrophilic iodine species (e.g., I⁺). Common systems involve molecular iodine (I₂) in the presence of an oxidizing agent like periodic acid (H₅IO₆), iodic acid (HIO₃), or nitric acid.[4][5][6]

The key challenge, regioselectivity, is governed by a combination of electronic and steric factors. While the methoxy group strongly directs para (C-4), this position is sterically hindered by the adjacent methyl group. The C-5 position, while electronically less favored (meta to -OCH₃), is sterically more accessible and is para to the methyl group. This interplay can, under specific conditions, lead to the formation of the desired 5-iodo isomer. However, studies on the iodination of methylated anisoles have shown that complex product mixtures and side reactions, such as iododemethylation, can occur.[4]

Recommended Reagent System: Iodine and Periodic Acid

The use of iodine in combination with periodic acid in an acetic acid solvent system is a well-established method for the iodination of activated aromatic rings. Periodic acid serves to oxidize I₂ to the electrophilic species and to consume the iodide (I⁻) byproduct, preventing the reverse reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated arenes.[4]

Materials:

-

2-Methylanisole (1.0 eq)

-

Iodine (I₂) (0.9 eq)

-

Periodic acid dihydrate (H₅IO₆) (0.4 eq)

-

Glacial Acetic Acid

-

Sulfuric Acid (catalytic amount)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylanisole (1.0 eq), iodine (0.9 eq), and periodic acid dihydrate (0.4 eq) in a mixture of glacial acetic acid (approx. 4 mL per mmol of anisole) and a catalytic amount of sulfuric acid.

-

Reaction Execution: Heat the mixture to 80-85°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Quenching: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize acids), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an oil containing a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Experimental Workflow Diagram

Caption: Workflow for Direct Iodination of 2-Methylanisole.

Chapter 3: Pathway II - The Sandmeyer Reaction Approach

This pathway offers unparalleled regioselectivity by constructing the target molecule from an amine precursor where the substitution pattern is already defined. The synthesis begins with the nitration of 2-methylanisole, followed by reduction to the amine, and finally the Sandmeyer reaction.

Mechanistic Principles

The Sandmeyer reaction converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[7]

-

Diazotization: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C), to form a relatively unstable aryl diazonium salt (Ar-N₂⁺).

-

Substitution: The diazonium salt is then treated with a solution of potassium iodide (KI). Unlike the Sandmeyer reactions for chlorides and bromides, the introduction of iodide does not require a copper(I) catalyst. The iodide ion is a strong enough nucleophile to displace the diazonium group (which is released as N₂ gas), forming the aryl iodide.

Detailed Experimental Protocols

Part A: Synthesis of 4-Nitro-2-methylanisole

This protocol is based on established procedures for the nitration of activated arenes.[8][9]

-

Setup: Cool a mixture of acetic anhydride and glacial acetic acid (1:1 v/v) in a three-necked flask to 0°C.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) to the cooled acetic acid mixture. To this nitrating mixture, add 2-methylanisole (1.0 eq) dropwise, ensuring the temperature remains below 5°C.

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate to yield the crude 4-nitro-2-methylanisole, which can be purified by recrystallization or chromatography.

Part B: Synthesis of 5-Amino-2-methylanisole (4-Amino-2-methoxytoluene)

-

Setup: In a round-bottom flask, dissolve the 4-nitro-2-methylanisole (1.0 eq) from Part A in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) and heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction, make it strongly basic with a concentrated NaOH solution, and extract the product with ethyl acetate. Wash the organic layers with brine, dry over MgSO₄, and concentrate to yield 5-amino-2-methylanisole.

Part C: Sandmeyer Iodination of 5-Amino-2-methylanisole

-

Diazotization: Suspend 5-amino-2-methylanisole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C. To this suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes in the ice bath.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

-

Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up & Purification: Cool the mixture and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography or distillation under reduced pressure to yield pure this compound.

Sandmeyer Synthesis Workflow Diagram

Caption: Multi-step workflow for the Sandmeyer synthesis route.

Chapter 4: Comparative Analysis and Optimization

The choice between direct iodination and the Sandmeyer reaction depends on the specific requirements of the synthesis, such as scale, purity requirements, and available starting materials.

| Parameter | Pathway I: Direct Iodination | Pathway II: Sandmeyer Reaction |

| Regioselectivity | Moderate to Low; risk of isomers | Excellent; unambiguous product |

| Number of Steps | 1 | 3 |

| Overall Yield | Variable (often <50% for desired isomer) | Good to High (typically >60% over 3 steps) |

| Purification | Challenging (isomer separation) | Straightforward |

| Scalability | Potentially difficult due to purification | More robust and predictable for scale-up |

| Safety | Uses strong oxidants and acids | Uses toxic tin salts (for reduction) and requires careful temperature control for unstable diazonium salts |

| Cost-Effectiveness | Fewer steps but potentially lower yield and higher purification cost | More steps and reagents, but higher yield and purity can offset costs |

Troubleshooting Insights:

-

Direct Iodination: If yields are low or a complex mixture is obtained, consider alternative iodinating systems like N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which can offer milder conditions and different selectivity.[10]

-

Sandmeyer Reaction: The most critical step is the diazotization. The temperature must be strictly maintained between 0-5°C to prevent the premature decomposition of the diazonium salt, which can lead to phenol byproducts and lower yields.

Conclusion

For laboratory-scale synthesis where product purity and unambiguous structural assignment are paramount, the Sandmeyer reaction (Pathway II) is the superior and recommended method for preparing this compound. Its multi-step nature is a justifiable trade-off for the excellent regiochemical control it provides, leading to a cleaner product and simplifying purification.

The direct electrophilic iodination (Pathway I) , while appealing for its atom economy and single-step approach, is hampered by significant regioselectivity challenges. It is best suited for exploratory studies or situations where a mixture of isomers is acceptable or can be efficiently separated. Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the project's specific goals regarding yield, purity, scale, and available resources.

References

-

Merz, K. M., & Hoffman, R. (1989). Iodination of Methylated Anisoles. The Journal of Organic Chemistry. Available from: [Link]

-

Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Williams, D. L. H. (1996). Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Parra, T. (2020). Williamson Ether Synthesis. YouTube. Available from: [Link]

-

Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Available from: [Link]

-

Tajik, H., & Parsa, F. (2011). Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate. Journal of the Chinese Chemical Society. Available from: [Link]

-

Nikpassand, M., et al. (2017). A Green Tandem Synthesis of Alkyl Aryl Ethers from Alcohols and Phenols. Organic Chemistry Research. Available from: [Link]

-

Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available from: [Link]

-

Luliński, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. Available from: [Link]

-

UBC Library Open Collections. (1933). The Iodination of Aromatic Compounds by Means of Iodine Monochloride. Available from: [Link]

-

Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

- CoLab. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.

-

Movassaghi, M., & Schmidt, M. A. (2005). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters. Available from: [Link]

- Google Patents. Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

PubChem. 2-Methylanisole. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

ResearchGate. (2015). Study on the synthesis of 2-amino-4-methoxy acetanilide. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. benchchem.com [benchchem.com]

- 8. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid | CoLab [colab.ws]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

Topic: Starting Materials for 5-Iodo-2-methylanisole Synthesis

An In-Depth Technical Guide

Executive Summary

5-Iodo-2-methylanisole is a pivotal molecular building block in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the presence of an iodine substituent, which serves as a versatile handle for a multitude of cross-coupling reactions, and the specific substitution pattern on the aromatic ring. This guide provides an in-depth analysis of the primary and alternative starting materials for the synthesis of this compound. We will dissect the strategic considerations behind precursor selection, focusing on the core chemistry of electrophilic aromatic substitution, regioselectivity, and process efficiency. The primary route, originating from the commercially available and economically viable 2-methylanisole, is examined in detail, alongside alternative multi-step pathways that offer distinct advantages in specific synthetic contexts. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthetic landscape for this important intermediate.

The Premier Synthetic Strategy: Direct Iodination of 2-Methylanisole

The most direct and industrially favored approach to this compound is the electrophilic aromatic iodination of 2-methylanisole. This strategy is predicated on the accessibility and low cost of the starting material and the efficiency of a single-step transformation.

Primary Starting Material: 2-Methylanisole

2-Methylanisole, also known as o-cresyl methyl ether or 2-methoxytoluene, is the logical and most common precursor for this synthesis.[3][4] Its widespread availability from major chemical suppliers makes it an attractive starting point for both laboratory-scale and industrial-scale production.[5][6][7]

Table 1: Physicochemical Properties of 2-Methylanisole

| Property | Value | Reference(s) |

| CAS Number | 578-58-5 | [3][4][7] |

| Molecular Formula | C₈H₁₀O | [3][8] |

| Molecular Weight | 122.16 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 170-172 °C | [5] |

| IUPAC Name | 1-methoxy-2-methylbenzene | [3][7] |

| Solubility | Soluble in organic solvents; low solubility in water | [5] |

The Core Chemistry: Controlling Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the iodination reaction. The 2-methylanisole ring possesses two activating, ortho-, para-directing groups: the potent methoxy (-OCH₃) group and the weaker methyl (-CH₃) group.

-

Methoxy Group (-OCH₃): As a strong activating group, it powerfully directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).

-

Methyl Group (-CH₃): As a weaker activating group, it directs to its own ortho and para positions (positions 3 and 6).

The directing effects are synergistic at position 3, but the para position (5) relative to the dominant methoxy group is sterically unhindered and electronically favored. Therefore, the major product of electrophilic iodination is overwhelmingly the desired this compound.

Comparative Analysis of Iodination Methodologies

Several reagents can achieve the electrophilic iodination of activated aromatic rings. The choice of reagent is critical and depends on factors such as reactivity, selectivity, cost, and safety.[9]

Table 2: Comparison of Common Iodination Reagents

| Method | Reagent System | Mechanism | Advantages | Disadvantages | Reference(s) |

| A | N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Acid catalyst activates NIS to generate a potent electrophilic iodine species. | Mild conditions, high yields, easy to handle solid reagent. | Can be expensive for large-scale synthesis. | [10][11] |

| B | Iodine (I₂) / Silver(I) Salts (e.g., Ag₂SO₄) | Silver salt acts as a Lewis acid, polarizing I₂ to generate a sulfonyl hypoiodite or other "I⁺" equivalent. | High regioselectivity, effective for moderately activated rings. | Stoichiometric use of expensive silver salts, formation of solid byproducts. | [9][12] |

| C | Iodine Monochloride (ICl) | ICl is inherently polarized (δ⁺I-Clδ⁻) and acts as a direct source of electrophilic iodine. | Highly reactive, cost-effective, avoids formation of HI byproduct. | Volatile and corrosive liquid, can sometimes lead to chlorination byproducts. | [9][13] |

Protocol: Synthesis via NIS and Trifluoroacetic Acid

This protocol provides a reliable method for the laboratory-scale synthesis of this compound, adapted from established procedures for the iodination of activated arenes.[10]

Materials:

-

2-Methylanisole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Trifluoroacetic Acid (TFA) (0.1 eq, catalyst)

-

Acetonitrile (CH₃CN) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylanisole and acetonitrile. Stir the solution at room temperature.

-

Reagent Addition: Add N-Iodosuccinimide to the solution, followed by the catalytic amount of trifluoroacetic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Potential Side Reactions

While the desired product is major, awareness of potential side reactions is crucial for optimizing yield and purity.

Route 3: Sandmeyer Reaction of 5-Amino-2-methylanisole

The Sandmeyer reaction is a classic, robust method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate. [9]

-

Starting Material: 5-Amino-2-methylanisole

-

Chemistry: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with an aqueous solution of potassium iodide (KI), which displaces the dinitrogen gas to form the aryl iodide.

Conclusion and Strategic Recommendations

For the synthesis of this compound, the direct electrophilic iodination of 2-methylanisole stands as the most efficient and economical strategy. Its selection as the primary starting material is justified by its commercial availability and the high-yielding, regioselective nature of the single-step conversion. The use of N-iodosuccinimide with a catalytic acid provides a mild, clean, and reliable method suitable for most laboratory applications.

Alternative routes, such as the methylation of 4-iodo-2-methylphenol or the Sandmeyer reaction of 5-amino-2-methylanisole, serve as valuable options when the required precursors are more accessible than 2-methylanisole or when the stringent demands of a synthetic campaign necessitate the unambiguous regiochemical control offered by these multi-step sequences. The ultimate choice of starting material and synthetic route will be dictated by a careful consideration of scale, cost, purity requirements, and available expertise.

References

-

Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461–7469. Available at: [Link]

-

Lehmler, H. J., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. ScienceDirect. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Iodination of Methylated Anisoles. Retrieved from [Link]

-

ResearchGate. (2016). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. Available at: [Link]

-

American Chemical Society. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Available at: [Link]

-

American Chemical Society. (2021). Selective C–H Iodination of (Hetero)arenes. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Available at: [Link]

-

National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]

-

UBC Library Open Collections. (n.d.). A study of the direct iodination of the benzene ring. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

- Google Patents. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.

-

PubChem. (n.d.). 2-Methylanisole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. virtual.nmiu.org [virtual.nmiu.org]

- 3. 2-Methylanisole, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 2-methylanisole (578-58-5) | Industrial Chemicals Manufacture [chemicalbull.com]

- 6. echemi.com [echemi.com]

- 7. 2-Methylanisole, 99% | Fisher Scientific [fishersci.ca]

- 8. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. open.library.ubc.ca [open.library.ubc.ca]

An In-depth Technical Guide to 5-Iodo-2-methylanisole: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Aromatics

5-Iodo-2-methylanisole, systematically named 4-iodo-2-methoxy-1-methylbenzene according to IUPAC nomenclature, is a key aromatic building block in modern organic synthesis.[1] Its strategic importance lies in the presence of an iodine substituent on the benzene ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents. The methoxy and methyl groups on the aromatic ring also influence its reactivity and provide additional points for molecular recognition in biological systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and in scale-up processes. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-iodo-2-methoxy-1-methylbenzene | [1] |

| Synonyms | This compound, 4-Iodo-2-methoxytoluene | [2] |

| CAS Number | 220728-62-1 | |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| Appearance | Yellow liquid | |

| Boiling Point | 255.2 °C at 760 mmHg | |

| Density | 1.634 g/cm³ | |

| Flash Point | 108.2 °C |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the direct electrophilic iodination of the readily available starting material, 2-methylanisole (also known as o-cresol methyl ether). The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, primarily at the para position to the strongly activating methoxy group, due to steric hindrance at the ortho positions.

A well-established and reliable method for this transformation involves the use of molecular iodine in the presence of an oxidizing agent, such as periodic acid or iodic acid.[3] These oxidizing agents regenerate the electrophilic iodine species in situ, leading to high conversion and minimizing the formation of byproducts.

Experimental Protocol: Iodination of 2-Methylanisole

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[3]

Materials:

-

2-Methylanisole

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or Iodic acid (HIO₃)

-

Sulfuric acid (concentrated)

-

Aqueous acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylanisole (1.0 equivalent) in aqueous acetic acid.

-

Reagent Addition: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) or iodic acid (0.4 equivalents). Cautiously add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 4-iodo-2-methoxy-1-methylbenzene.

Core Application in Drug Development: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery and development lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction allows for the formation of a carbon-carbon bond between the iodinated aromatic ring and a wide variety of organoboron reagents (boronic acids or boronic esters). The resulting biaryl or aryl-heteroaryl structures are privileged motifs in a vast number of approved drugs and clinical candidates.[4][6]

The C-I bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions compared to the corresponding bromides or chlorides. This is particularly advantageous when working with sensitive functional groups on other parts of the molecule.

Logical Workflow for a Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

While a specific, named pharmaceutical derived directly from this compound is not prominently featured in publicly available literature, its structural motif is present in numerous bioactive compounds. For instance, the 2-methoxy-4-substituted-toluene core is a key feature in various natural products and synthetic molecules with potential therapeutic applications. The Suzuki-Miyaura coupling of this compound with various boronic acids provides a direct route to a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the pursuit of novel therapeutic agents.

References

- 1. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-Iodo-2-methylanisole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of 5-iodo-2-methylanisole. While primarily recognized as a versatile chemical intermediate in organic and medicinal chemistry, its structural features suggest the potential for unexplored pharmacological effects.[1][2] This document outlines a structured, hypothesis-driven approach to systematically evaluate its cytotoxic, enzyme-inhibiting, and receptor-binding properties.

Introduction to this compound: Beyond a Synthetic Intermediate

This compound, also known as 4-iodo-2-methoxy-1-methylbenzene, is an aromatic organic compound with the chemical formula C₈H₉IO.[3] Its structure, featuring a benzene ring substituted with iodine, a methyl group, and a methoxy group, makes it a valuable building block in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] The presence of an iodine atom enhances its reactivity, a characteristic leveraged in various synthetic applications.[1][2]